molecular formula C11H15NO B3389394 6-Ethoxy-1,2,3,4-tetrahydroquinoline CAS No. 926218-20-4

6-Ethoxy-1,2,3,4-tetrahydroquinoline

Cat. No. B3389394
CAS RN: 926218-20-4
M. Wt: 177.24 g/mol
InChI Key: SHFUSNAAQSXZAH-UHFFFAOYSA-N
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Description

6-Ethoxy-1,2,3,4-tetrahydroquinoline is a chemical compound with the molecular formula C11H15NO . It is a derivative of tetrahydroquinoline, which is an important structural motif of various natural products and therapeutic lead compounds .


Synthesis Analysis

The synthesis of 1,2,3,4-tetrahydroquinoline derivatives has been a subject of considerable research interest. A three-component cascade reaction involving 2-alkenyl aniline, aldehydes, and ethyl cyanoacetate in the presence of DBU has been reported to synthesize highly substituted 1,2,3,4-tetrahydroquinolines . The reaction proceeds through the Knoevenagel condensation of ethyl cyanoacetate with aldehydes followed by the aza-Michael–Michael addition with 2-alkenyl anilines .


Molecular Structure Analysis

The molecular structure of this compound is based on the tetrahydroquinoline scaffold. The saturated part of the 1,2,3,4-tetrahydroquinoline molecule allows for the possibility of multiple conformers’ existence .

Scientific Research Applications

Synthesis of Highly Substituted Tetrahydroquinolines

6-Ethoxy-1,2,3,4-tetrahydroquinoline can be used in a three-component cascade reaction involving 2-alkenyl aniline, aldehydes, and ethyl cyanoacetate to synthesize highly substituted 1,2,3,4-tetrahydroquinolines . This reaction proceeds through the Knoevenagel condensation of ethyl cyanoacetate with aldehydes followed by the aza-Michael–Michael addition with 2-alkenyl anilines .

Precursor for Alkaloids

1,2,3,4-Tetrahydroquinoline, a structural motif of this compound, is an important precursor for various alkaloids displaying multifarious biological activities . Its C (1)-substituted derivatives have been the subject of considerable research interest .

Chemical Reagents and Organic Intermediates

1,2,3,4-Tetrahydro-6-methoxyquinoline, a derivative of this compound, is used as chemical reagents and organic intermediates . These are essential components in various chemical reactions and processes.

Fine Chemicals

This compound can be used in the production of fine chemicals . Fine chemicals are pure, single chemical substances that are commercially produced with chemical reactions for highly specific applications.

Pharmaceutical Research and Development

This compound and its derivatives play a significant role in pharmaceutical research and development . They are used in the synthesis of various drugs and therapeutic agents.

Antioxidant Properties

6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline, a derivative of this compound, has antioxidant properties . It can affect the functioning of the antioxidant system, the activity of NADPH-generating enzymes and chaperones, and the level of apoptotic processes .

Safety and Hazards

The safety data sheet for 6-Methoxy-1,2,3,4-tetrahydroquinoline, a similar compound, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

In recent years, considerable research interest has been witnessed toward the synthesis of C(1)-substituted derivatives of 1,2,3,4-tetrahydroisoquinolines, as they can act as precursors for various alkaloids displaying multifarious biological activities . This suggests that future research may continue to explore the synthesis and applications of 6-Ethoxy-1,2,3,4-tetrahydroquinoline and its derivatives.

properties

IUPAC Name

6-ethoxy-1,2,3,4-tetrahydroquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-2-13-10-5-6-11-9(8-10)4-3-7-12-11/h5-6,8,12H,2-4,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHFUSNAAQSXZAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)NCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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